molecular formula C15H25OP B14173174 Benzyl(dibutyl)oxo-lambda~5~-phosphane CAS No. 4042-81-3

Benzyl(dibutyl)oxo-lambda~5~-phosphane

Cat. No.: B14173174
CAS No.: 4042-81-3
M. Wt: 252.33 g/mol
InChI Key: PEFGTWNVPWGPEY-UHFFFAOYSA-N
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Description

Benzyl(dibutyl)oxo-lambda⁵-phosphane is an organophosphorus compound characterized by a pentavalent phosphorus center (λ⁵-phosphane) bonded to a benzyl group, two dibutyl groups, and an oxo ligand. Its molecular structure (Fig. 1) reflects a trigonal bipyramidal geometry, where the oxo group occupies an axial position, and the bulky benzyl/dibutyl substituents influence steric and electronic properties. This compound is synthesized via nucleophilic substitution or oxidation of trivalent phosphanes, with applications in catalysis, materials science, and medicinal chemistry. Crystallographic studies of such compounds often employ tools like SHELX or SIR97 for structure determination and refinement.

Properties

CAS No.

4042-81-3

Molecular Formula

C15H25OP

Molecular Weight

252.33 g/mol

IUPAC Name

dibutylphosphorylmethylbenzene

InChI

InChI=1S/C15H25OP/c1-3-5-12-17(16,13-6-4-2)14-15-10-8-7-9-11-15/h7-11H,3-6,12-14H2,1-2H3

InChI Key

PEFGTWNVPWGPEY-UHFFFAOYSA-N

Canonical SMILES

CCCCP(=O)(CCCC)CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl(dibutyl)oxo-lambda~5~-phosphane typically involves the reaction of benzyl chloride with dibutylphosphine oxide in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Benzyl(dibutyl)oxo-lambda~5~-phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various phosphine oxides, phosphines, and substituted phosphines, depending on the reaction conditions and reagents used .

Scientific Research Applications

Benzyl(dibutyl)oxo-lambda~5~-phosphane has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl(dibutyl)oxo-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, it can interact with biological membranes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Triphenylphosphane (PPh₃):

  • Oxidation State: Trivalent (λ³-phosphane) vs. pentavalent (λ⁵) in the target compound.
  • Electronic Effects: PPh₃ is a strong electron donor (Tolman Electronic Parameter: 13.45 cm⁻¹), while the oxo group in the target compound withdraws electron density, making it less nucleophilic .

Triphenylphosphane Oxide (OPPh₃):

  • Oxidation State: Pentavalent (λ⁵), similar to the target compound.
  • Solubility: OPPh₃ is highly polar due to the P=O bond, enhancing water solubility compared to Benzyl(dibutyl)oxo-lambda⁵-phosphane, which has hydrophobic dibutyl/benzyl groups.
  • Reactivity: OPPh₃ is chemically inert, whereas the target compound’s axial oxo group may participate in hydrogen bonding or act as a weak Lewis acid.

Physicochemical Properties

Property Benzyl(dibutyl)oxo-λ⁵-phosphane Triphenylphosphane (PPh₃) Triphenylphosphane Oxide (OPPh₃) Gold(I) Phosphane Complex
Oxidation State λ⁵ λ³ λ⁵ Au(I) with λ³-P
Solubility (Water) Low Insoluble Moderate Low (hydrophobic ligands)
IC₅₀ (MDA-MB231 cells) Not reported N/A N/A 3.46 µM
DHFR Inhibition (12 h) Not studied N/A N/A 37–49% residual activity
Protein Binding (Ksv, M⁻¹) Not quantified N/A N/A 1.51–2.46 × 10⁴

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